Home > Products > Screening Compounds P143249 > (1,2,3,4-Tetrahydroquinolin-8-yl)methanol
(1,2,3,4-Tetrahydroquinolin-8-yl)methanol - 112106-90-8

(1,2,3,4-Tetrahydroquinolin-8-yl)methanol

Catalog Number: EVT-3219164
CAS Number: 112106-90-8
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Methylquinoline

  • Compound Description: 8-Methylquinoline serves as a precursor for the synthesis of (1,2,3,4-tetrahydroquinolin-8-yl)methanol. It undergoes a palladium-catalyzed nitration with t-BuONO to yield 8-(nitromethyl)quinoline, which can be selectively reduced to (1,2,3,4-tetrahydroquinolin-8-yl)methanol using NaBH4 and catalytic NiCl2·6H2O [].

8-(Nitromethyl)quinoline

  • Compound Description: 8-(Nitromethyl)quinoline is a key intermediate in the synthesis of (1,2,3,4-tetrahydroquinolin-8-yl)methanol. It is obtained via palladium-catalyzed nitration of 8-methylquinoline [].

(+)-(5-Methyl-6-phenyl)-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione (CGP 48506)

  • Compound Description: CGP 48506 is a novel Ca2+ sensitizing agent without phosphodiesterase (PDE) III inhibition activity. It exhibits positive inotropic effects in idiopathic dilated human myocardium by increasing the sensitivity of contractile proteins to calcium [].

5-(1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one (EMD 53998)

  • Compound Description: EMD 53998 is a PDE III inhibitor with Ca2+ sensitizing activity, particularly exhibited by its (+)-enantiomer, EMD 57033 [].

(+)-5-(1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl)-6-methyl-3, 6-dihydro-2H-1,3,4-thiadiazin-2-one (EMD 57033)

  • Compound Description: EMD 57033 is the (+)-enantiomer of EMD 53998 and a more potent PDE III inhibitor with Ca2+ sensitizing activity. It shows positive inotropic effects, particularly in failing human hearts [].

6-Morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile (L1)

  • Compound Description: L1 acts as a chemosensor for the selective detection of Pd2+ ions. It exhibits fluorescence quenching ("turn-off") in the presence of Pd2+ ions in methanol [].

6-(Methylthio)-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile (L2)

  • Compound Description: Similar to L1, L2 is a chemosensor for Pd2+ ions, demonstrating superior selectivity and sensitivity compared to L1. It also utilizes fluorescence quenching for detection [].
Source and Classification

The compound is classified under organic compounds and specifically as an amine derivative due to the presence of nitrogen in its structure. It has been referenced in various scientific literature for its potential applications in drug development and as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol can be achieved through several methods, primarily involving the reduction of quinoline derivatives. Here are some notable approaches:

  1. Catalytic Hydrogenation:
    • Procedure: Quinoline is subjected to catalytic hydrogenation in the presence of palladium on carbon as a catalyst and hydrogen gas.
    • Conditions: The reaction typically occurs under moderate pressure and temperature to maximize yield while minimizing side reactions.
    • Yield: This method can yield high purity products when optimized for specific reaction conditions .
  2. Pictet–Spengler Reaction:
    • Procedure: This method involves the condensation of an amine with an aldehyde or ketone, followed by cyclization to form the tetrahydroquinoline scaffold.
    • Conditions: Acidic conditions are often employed to facilitate the cyclization step.
    • Applications: This route is particularly useful for synthesizing derivatives with specific functional groups at various positions on the ring .
  3. Bischler–Nepieralski Cyclization:
    • Procedure: Involves the reaction of an amide or related compound with a suitable electrophile to form the tetrahydroquinoline structure.
    • Conditions: The reaction typically requires heating and may involve additional steps for functionalization.
    • Relevance: This method is significant for synthesizing chiral variants of tetrahydroquinolines, which are important in pharmaceutical applications .
Molecular Structure Analysis

The molecular structure of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol features a bicyclic system formed by a fused benzene and piperidine-like ring. Key structural characteristics include:

  • Hydroxymethyl Group (-CH2OH): This functional group is critical for its reactivity and biological activity. It can participate in hydrogen bonding and other interactions with biological macromolecules.
  • Tetrahydroquinoline Core: The saturated nature of this core contributes to the stability and lipophilicity of the compound, which may enhance its absorption properties in biological systems.

Structural Data

  • Bond Angles: Typical bond angles around the nitrogen atom are approximately 109.5°, indicative of sp³ hybridization.
  • Conformation: The molecule adopts a chair-like conformation that minimizes steric hindrance between substituents.
Chemical Reactions Analysis

(1,2,3,4-Tetrahydroquinolin-8-yl)methanol undergoes various chemical reactions:

  1. Oxidation Reactions:
    • The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives using reagents like potassium permanganate or chromium trioxide.
    • Example Products: 2-Quinolinecarboxaldehyde or 2-quinolinecarboxylic acid.
  2. Reduction Reactions:
    • Further reduction can convert the hydroxymethyl group into a methyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
    • Example Product: 2-Methyl-1,2,3,4-tetrahydroquinoline.
  3. Substitution Reactions:
    • The hydroxymethyl group can be substituted through nucleophilic substitution reactions with halides or amines.
    • Example Products: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used .
Mechanism of Action

The mechanism of action for (1,2,3,4-Tetrahydroquinolin-8-yl)methanol is not fully elucidated but is believed to involve:

  • Interaction with Biological Targets: The hydroxymethyl group can engage in hydrogen bonding with enzymes or receptors, modulating their activity.
  • Potential Pharmacological Effects: Research indicates that this compound may exhibit neuroprotective effects and could serve as a lead compound in developing treatments for neurodegenerative diseases .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol due to its hydroxymethyl group.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Spectroscopic Data

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize this compound's structure and purity .

Applications

(1,2,3,4-Tetrahydroquinolin-8-yl)methanol has several notable applications:

  1. Medicinal Chemistry:
    • Investigated as a potential pharmacophore for developing drugs targeting neurodegenerative diseases such as Alzheimer's disease due to its ability to interact with biological receptors.
  2. Synthetic Intermediate:
    • Used as an intermediate in synthesizing more complex organic molecules and fine chemicals.
  3. Biological Research:
    • Employed in studies assessing enzyme interactions and receptor binding affinities.
  4. Industrial Applications:
    • Its derivatives find use in producing fine chemicals and other industrial applications where specific functional groups are required .
Introduction to Tetrahydroquinoline Scaffolds in Medicinal Chemistry

Structural Significance of 1,2,3,4-Tetrahydroquinoline Core

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus represents a privileged scaffold in medicinal chemistry due to its unique physicochemical properties and structural adaptability. This bicyclic framework consists of a partially saturated heterocyclic system featuring a benzene ring fused to a six-membered nitrogen-containing ring, providing both planar aromatic and non-planar aliphatic regions. This dual character enables diverse binding interactions with biological targets, including π-π stacking, hydrogen bonding, and hydrophobic interactions [5] [9]. The nitrogen atom in the THQ core is a key pharmacophoric element, facilitating protonation under physiological conditions to form cationic species that can establish crucial electrostatic interactions with target proteins. Additionally, this basic nitrogen serves as a versatile handle for N-functionalization, allowing medicinal chemists to fine-tune molecular properties [9].

Conformational analysis reveals that the saturated ring typically adopts a half-chair conformation, with the methylene group adjacent to nitrogen acting as the flap. This specific geometry creates a well-defined three-dimensional profile that complements the binding pockets of numerous biological targets [8]. The scaffold's inherent rigidity provides conformational preorganization while retaining sufficient flexibility to adapt to enzyme binding sites. X-ray crystallographic studies of THQ derivatives, such as 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline, confirm these conformational preferences and reveal characteristic bond angle geometries around the nitrogen atom (bond angle sum ≈ 348°) [8]. The THQ core also serves as an effective bioisostere for various nitrogen-containing heterocycles, including quinoline, quinazoline, and 2,3-dihydrobenzofuran systems, often leading to improved metabolic stability and reduced off-target effects [3].

Table 1: Key Structural Features of the THQ Core and Their Pharmacological Implications

Structural FeaturePhysicochemical PropertyPharmacological Advantage
Aromatic Benzene RingPlanar hydrophobic surfaceEnables π-π stacking interactions with aromatic residues in binding pockets
Pyridine-like NitrogenBasic center (pKa ~8-10)Facilitates salt bridge formation with aspartate/glutamate residues
Saturated Ring SystemFlexible half-chair conformationAdapts to complement binding site topography
Chiral CenterPotential stereochemical diversityEnables enantioselective target interactions
Multiple Substitution SitesC1, C3, C4, C6, C7, C8 modifiablePermits extensive structure-activity relationship exploration

Role of C8-Functionalization in Bioactive Molecule Design

Position-specific functionalization of the THQ scaffold represents a powerful strategy for optimizing drug-target interactions, with the C8 position offering unique opportunities for molecular design. Unlike the sterically encumbered C5 and C6 positions, C8-functionalization provides relatively unhindered access to solvent-exposed regions of target binding sites. The introduction of hydroxymethyl at C8 creates (1,2,3,4-Tetrahydroquinolin-8-yl)methanol, a versatile building block that serves as a synthetic linchpin for further derivatization [1] [6]. The primary alcohol functionality enables straightforward conversion to diverse chemical moieties, including aldehydes, carboxylic acids, esters, ethers, and amines, dramatically expanding the chemical space accessible from this core structure [10].

The hydroxymethyl group significantly influences electronic distribution within the THQ system through both inductive and resonance effects. This electron-donating group increases electron density at the C8 position, potentially enhancing interactions with electron-deficient regions of target proteins. Additionally, the polar alcohol functionality improves aqueous solubility and reduces lipophilicity, addressing common challenges in CNS drug development where THQ derivatives frequently exhibit activity [9]. The hydrogen-bonding capacity of the hydroxyl group serves as a critical pharmacophoric element, enabling the formation of stable hydrogen bond networks with biological targets. This feature has proven particularly valuable in the design of kinase inhibitors, where the hydroxyl group can interact with hinge region residues [3].

Recent studies demonstrate that C8-functionalized THQ derivatives exhibit enhanced binding affinities across multiple target classes. Molecular docking analyses of mTOR inhibitors reveal that C8-substituted THQ derivatives establish additional hydrogen bonds with VAL2240 and hydrophobic interactions with surrounding residues, significantly improving binding stability compared to unsubstituted analogs [3] [7]. Similarly, in androgen receptor antagonists, C8-modification has led to substantial improvements in antagonistic potency, exemplified by compound C2 (IC₅₀ = 0.019 μM), which features optimized C8 substituents . The strategic positioning of the hydroxymethyl group at C8 creates a terminal vector that can be extended to reach deep hydrophobic pockets or critical polar regions within enzyme active sites.

Table 2: Biological Activities of C8-Functionalized THQ Derivatives

Target ClassRepresentative CompoundKey C8 ModificationBiological ActivityReference
mTOR InhibitorsCompound 10eTrifluoromethyl and morpholineIC₅₀ = 0.033 μM (A549 lung cancer) [3] [7]
Androgen Receptor AntagonistsCompound C2Optimized hydrophobic substituentIC₅₀ = 0.019 μM
P-gp InhibitorsCompound 14Phenylfuran-tetrahydroisoquinolineReversal fold = 1163 (MCF-7/ADR) [5]
Apoptosis InducersMorpholine-THQ derivativesMorpholine-carbonyl linkageDose-dependent apoptosis in lung cancer [3]

Historical Context of Tetrahydroquinoline Derivatives in Drug Discovery

The exploration of tetrahydroquinoline derivatives in medicinal chemistry spans more than a century, with the foundational synthetic approach—Pictet-Spengler condensation—first described in 1911 [9]. This landmark reaction enabled the synthesis of the THQ core through the acid-catalyzed cyclization of β-phenylethylamines with aldehydes, providing access to structurally diverse alkaloid-like compounds. Throughout the mid-20th century, research focused predominantly on naturally occurring THQ alkaloids, leading to the isolation and characterization of pharmacologically significant compounds such as naphthyridinomycin, quinocarcin, and saframycins A-B [9]. These complex natural products demonstrated remarkable antitumor activities, stimulating intensive synthetic efforts focused on the THQ pharmacophore.

The late 20th century witnessed strategic transitions toward synthetic THQ derivatives with optimized drug-like properties. This shift was catalyzed by the discovery that simplified THQ analogs could retain significant bioactivity while offering improved synthetic accessibility and pharmacokinetic profiles. Seminal work in the 1980s-1990s established the THQ scaffold as a versatile template for CNS-targeted agents, culminating in the development of clinically utilized drugs such as the opioid receptor antagonist dextromethorphan and the anti-Parkinson agent trihexyphenidyl [9]. The identification of the morpholine moiety as a privileged pharmacophore for kinase interaction in the 2000s further expanded THQ applications, particularly in oncology drug discovery. This innovation led to rationally designed inhibitors targeting critical signaling nodes, including PI3K, mTOR, and receptor tyrosine kinases [3].

Contemporary synthetic methodologies have dramatically accelerated the exploration of C8-functionalized THQs. Modern catalytic asymmetric approaches have enabled enantioselective THQ synthesis, critical given the profound impact of stereochemistry on biological activity. Recent advances include HFIP-mediated tandem reductive alkylation (2025), which provides efficient access to C8-functionalized THQs under mild conditions with exceptional functional group tolerance [10]. Parallel developments in late-stage functionalization techniques have facilitated the direct C-H functionalization of THQ cores, streamlining the synthesis of previously inaccessible C8 analogs. These synthetic innovations, coupled with structure-based drug design approaches, have positioned THQ derivatives as key players in addressing emerging therapeutic challenges, particularly in overcoming drug resistance in oncology and infectious diseases [5].

Properties

CAS Number

112106-90-8

Product Name

(1,2,3,4-Tetrahydroquinolin-8-yl)methanol

IUPAC Name

1,2,3,4-tetrahydroquinolin-8-ylmethanol

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1,3-4,11-12H,2,5-7H2

InChI Key

PVPIXUPBPDDOAT-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=CC=C2)CO)NC1

Canonical SMILES

C1CC2=C(C(=CC=C2)CO)NC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.